molecular formula C22H22N6 B2714084 N4-(4-METHYLPHENYL)-N2-(3-PHENYLPROPYL)PTERIDINE-2,4-DIAMINE CAS No. 946289-48-1

N4-(4-METHYLPHENYL)-N2-(3-PHENYLPROPYL)PTERIDINE-2,4-DIAMINE

Cat. No.: B2714084
CAS No.: 946289-48-1
M. Wt: 370.46
InChI Key: DKISKDPCKWLSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(4-METHYLPHENYL)-N2-(3-PHENYLPROPYL)PTERIDINE-2,4-DIAMINE is a complex organic compound with a unique structure that combines a pteridine core with a 4-methylphenyl and a 3-phenylpropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-METHYLPHENYL)-N2-(3-PHENYLPROPYL)PTERIDINE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pteridine core, followed by the introduction of the 4-methylphenyl and 3-phenylpropylamino groups. Common reagents used in these reactions include pteridine derivatives, methylphenyl halides, and phenylpropylamines. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N4-(4-METHYLPHENYL)-N2-(3-PHENYLPROPYL)PTERIDINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N4-(4-METHYLPHENYL)-N2-(3-PHENYLPROPYL)PTERIDINE-2,4-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N4-(4-METHYLPHENYL)-N2-(3-PHENYLPROPYL)PTERIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N4-(4-METHYLPHENYL)-N2-(3-PHENYLPROPYL)PTERIDINE-2,4-DIAMINE: shares similarities with other pteridine derivatives, such as folic acid and methotrexate.

    Folic Acid: A vital nutrient involved in DNA synthesis and repair.

    Methotrexate: A chemotherapy agent and immune system suppressant.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-N-(4-methylphenyl)-2-N-(3-phenylpropyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6/c1-16-9-11-18(12-10-16)26-21-19-20(24-15-14-23-19)27-22(28-21)25-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKISKDPCKWLSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.